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Compound of Interest

Compound Name: (S)-Bexicaserin

Cat. No.: B12379947

An In-depth Technical Guide to (S)-Bexicaserin

(S)-Bexicaserin, a novel pharmaceutical agent, has garnered significant attention within the
scientific community for its potential therapeutic applications. This technical guide provides a
comprehensive overview of its chemical identity, physicochemical properties, and mechanism
of action. It is intended for researchers, scientists, and professionals in the field of drug
development.

Chemical Identity and Physicochemical Properties

(S)-Bexicaserin is a potent and selective serotonin 5-HT2C receptor agonist.[1] Its precise
chemical structure and properties are crucial for understanding its pharmacological profile.

IUPAC Name and Chemical Identifiers

The systematic name for (S)-Bexicaserin, according to the International Union of Pure and
Applied Chemistry (IUPAC), is (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2]
[3]diazepino[6,7,1-hi]indole-8-carboxamide.[4]

A comprehensive list of its chemical identifiers is provided in the table below for unambiguous
identification and cross-referencing in scientific literature and databases.
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Identifier Type Identifier
(7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-

IUPAC Name hexahydro[2]diazepino[6,7,1-hi]indole-8-
carboxamide

CAS Number 2035818-24-5

PubChem CID 122662787
InChl=1S/C15H19F2N30/c1-9-8-20-5-4-18-6-

inChi 10-2-3-11(13(9)14(10)20)15(21)19-7-

n
12(16)17/h2-3,9,12,18H,4-8H2,1H3,
(H,19,21)/t9-/m0/s1

InChlKey KGOOOHQKLRUVSF-VIFPVBQESA-N

Canonical SMILES

C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=0)
NCC(F)F

Molecular Formula C15H19F2N30
Molecular Weight 295.33 g/mol
Synonyms LP-353, LP 352, AN352, E-3620

Physicochemical Data

The following table summarizes key physicochemical properties of (S)-Bexicaserin.
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Property Value Source
Molecular Weight 295.33 g/mol
XLogP3 1.7

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count 4
Rotatable Bond Count 3
Exact Mass 295.14961856
Monoisotopic Mass 295.14961856

Topological Polar Surface Area  44.4 A2

Heavy Atom Count 21
Complexity 393
Solubility in DMSO > 2.5 mg/mL (8.47 mM)

Experimental Protocols
Synthesis of (S)-Bexicaserin

The synthesis of (S)-Bexicaserin is a multi-step process. The following is a general outline of
the synthetic route, as detailed in patent literature. For full experimental details, including
reagent quantities and reaction conditions, consulting the primary literature is recommended.

Step A: Preparation of methyl 3-formyl-1H-indole-4-carboxylate
¢ A 2M solution of oxalyl dichloride in dichloromethane (DCM) is cooled in an ice-water bath.

» N,N-dimethylformamide (DMF) is added dropwise under a nitrogen atmosphere, and the
mixture is stirred.

o A solution of methyl 1H-indole-4-carboxylate in DCM is then added, and the reaction is
warmed to room temperature.
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e The solvent is removed, and the residue is treated with tetrahydrofuran (THF) and aqueous
ammonium acetate, followed by refluxing.

e The product is extracted with ethyl acetate.

Step B: Subsequent Steps The intermediate from Step A undergoes a series of further
reactions, including the formation of the diazepino-indole core and the introduction of the
methyl group with the correct stereochemistry. The final step involves the amidation of the
carboxylic acid with 2,2-difluoroethanamine to yield (S)-Bexicaserin. The enantiomers are
separated using chiral HPLC.

PACIFIC Clinical Trial Protocol

The PACIFIC study was a Phase 1b/2a clinical trial designed to evaluate the safety, tolerability,
and efficacy of bexicaserin in patients with developmental and epileptic encephalopathies
(DEES).

Study Design:

e Phase: 1b/2a, randomized, double-blind, placebo-controlled, parallel-group, dose-escalation
study.

o Participants: Patients aged 12 to 65 years with a diagnosis of a DEE, taking 1-4 concomitant
antiseizure medications.

» Randomization: Participants were randomized in a 4:1 ratio to receive either bexicaserin or a
placebo.

Treatment Protocol:

e Screening and Baseline: A 5-week screening period and baseline evaluations were
conducted.

« Titration Period: A 15-day flexible dose titration period where participants received escalating
doses of bexicaserin (or placebo) of 6 mg, 9 mg, or 12 mg three times daily, with each dose
level maintained for 5 days.
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e Maintenance Period: Participants continued on the highest tolerated dose for a 60-day
maintenance period.

e Open-Label Extension (OLE): Following the initial study period, eligible participants could
enroll in a 52-week open-label extension study.

Mechanism of Action and Signaling Pathway

Bexicaserin is a selective 5-HT2C receptor agonist. Activation of the 5-HT2C receptor is
believed to modulate GABAergic neurotransmission, thereby suppressing central
hyperexcitability, which is a key factor in seizure generation.

The primary signaling cascade initiated by the activation of the 5-HT2C receptor, a G-protein-
coupled receptor (GPCR), involves the phospholipase C (PLC) pathway. This leads to the
generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize
intracellular calcium and activate protein kinase C (PKC), respectively. The downstream effects
of this pathway are thought to include the modulation of GABAergic interneuron activity, leading
to an overall increase in inhibitory tone in the brain.
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Bexicaserin's signaling cascade via the 5-HT2C receptor.

Experimental Workflow Visualization

The workflow of the PACIFIC clinical trial can be visualized to provide a clear understanding of
the study's progression from patient screening to the conclusion of the maintenance phase.
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Workflow of the PACIFIC Clinical Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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